1-(2-bromophenyl)-1H-pyrrole
CAS No.: 69907-27-3
Cat. No.: VC2005478
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69907-27-3 |
---|---|
Molecular Formula | C10H8BrN |
Molecular Weight | 222.08 g/mol |
IUPAC Name | 1-(2-bromophenyl)pyrrole |
Standard InChI | InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H |
Standard InChI Key | GFZKXLBCEOLJJH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)N2C=CC=C2)Br |
Canonical SMILES | C1=CC=C(C(=C1)N2C=CC=C2)Br |
Introduction
Chemical Structure and Properties
1-(2-Bromophenyl)-1H-pyrrole consists of a pyrrole ring (a five-membered heterocycle containing nitrogen) connected to a 2-bromophenyl group at the nitrogen position. This structural arrangement confers unique chemical reactivity patterns that are valuable in organic synthesis.
Basic Identification Data
The compound is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | C₁₀H₈BrN |
Molecular Weight | 222.08 g/mol |
CAS Registry Number | 69907-27-3 |
IUPAC Name | 1-(2-bromophenyl)pyrrole |
InChI | InChI=1S/C10H8BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H |
InChIKey | GFZKXLBCEOLJJH-UHFFFAOYSA-N |
SMILES Notation | C1=CC=C(C(=C1)N2C=CC=C2)Br |
The compound possesses several structural features that influence its chemical behavior, including the electron-rich pyrrole ring and the bromine atom at the ortho position of the phenyl group. This specific arrangement creates a distinctive electronic distribution that affects its reactivity patterns in various chemical transformations .
Property | Description |
---|---|
Physical State | Solid |
Appearance | Not explicitly described, likely a crystalline solid |
Solubility | Soluble in organic solvents (specific solubility parameters not provided) |
Storage Conditions | 2-8°C, away from moisture |
Synthesis Methods
Several approaches have been developed for the synthesis of 1-(2-bromophenyl)-1H-pyrrole, with variations depending on the specific application requirements and scale of production.
Common Synthetic Routes
While the search results don't provide a detailed synthetic route specifically for 1-(2-bromophenyl)-1H-pyrrole, analogous compounds are typically synthesized through reactions between the corresponding aniline derivatives and appropriate pyrrole precursors. Based on related chemistry, the synthesis might involve:
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Reaction of 2-bromoaniline with a suitable pyrrole precursor
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Copper or palladium-catalyzed N-arylation of pyrrole with 2-bromophenyl halides
These methods generally require precise control of reaction conditions to achieve high yields and purity.
Applications in Organic Chemistry
1-(2-Bromophenyl)-1H-pyrrole serves as an important building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Precursor in Heterocyclic Synthesis
One of the most significant applications of 1-(2-bromophenyl)-1H-pyrrole is in the synthesis of complex heterocyclic compounds:
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Synthesis of Pyrrolo[1,2-a]quinolines: This compound reacts with arylalkynes in the presence of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation to form pyrrolo[1,2-a]quinolines. This photocatalytic process represents an efficient method for constructing these important heterocyclic scaffolds .
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Synthesis of Ullazines: Similar to the above reaction, 1-(2-bromophenyl)-1H-pyrrole and its derivatives (such as 1-(2,6-dibromophenyl)-1H-pyrrole) can undergo photocatalytic reactions to form ullazines, which are extended aromatic systems with potential applications in materials science .
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Synthesis of Pyrrolo[1,2-a]quinoxalines: Through copper-catalyzed aerobic oxidative domino reactions with α-amino acids, 1-(2-bromophenyl)-1H-pyrrole can be transformed into pyrrolo[1,2-a]quinoxaline derivatives, which have significant potential in medicinal chemistry .
Research Findings and Reaction Mechanisms
Recent research has elucidated several important aspects of the chemistry of 1-(2-bromophenyl)-1H-pyrrole, particularly regarding its photocatalytic transformations.
Photocatalytic Annulation Reactions
One of the most significant recent findings involves the photocatalytic annulation reactions of 1-(2-bromophenyl)-1H-pyrrole with arylalkynes. Mechanistic investigations suggest the following pathway:
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Photo-excited rhodamine 6G (Rh-6G) is reduced by DIPEA to form the corresponding radical anion (Rh-6G˙⁻)
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This radical anion is further excited by 455 nm light
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The excited radical anion of Rh-6G donates an electron to the aryl bromide, generating an aryl radical
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This aryl radical is trapped by aromatic alkynes
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The resulting vinyl radical undergoes intramolecular cyclization
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Rearomatization yields the final pyrrolo[1,2-a]quinoline products
This mechanism represents an innovative approach to C-C bond formation that avoids the use of transition metal catalysts and proceeds under mild conditions.
Copper-Catalyzed Transformations
Another significant application involves copper-catalyzed transformations:
Reaction Type | Catalyst | Conditions | Products | Yield |
---|---|---|---|---|
Aerobic Oxidative Domino Reaction | Copper catalyst | α-amino acids, oxidative conditions | Pyrrolo[1,2-a]quinoxalines | Good to excellent |
These copper-catalyzed processes provide an efficient route to complex nitrogen-containing heterocycles starting from readily available starting materials. Different functional groups are reported to be well-tolerated in these transformations, making them versatile synthetic methods .
Related Compounds
Several structurally related compounds share similarities with 1-(2-bromophenyl)-1H-pyrrole, exhibiting different reactivity patterns and applications.
Structural Analogs
Compound | CAS Number | Structural Difference | Applications |
---|---|---|---|
1-(3-bromophenyl)-1H-pyrrole | 107302-22-7 | Bromine at meta position | Precursor in medicinal chemistry, building block for bioactive compounds |
1-(2-bromophenyl)-1H-pyrrole-2,5-dione | 36817-47-7 | Additional dione functionality | Used in cycloaddition reactions, biological studies |
1H-pyrrole-2-carboxaldehyde, 1-(2-bromophenyl)- | Not specified | Additional aldehyde group | Precursor in synthesis of complex heterocycles |
These related compounds demonstrate how slight modifications to the basic structure can significantly alter chemical properties and applications .
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